Chaperone-mediated autophagy represents a critical lysosomal proteolytic pathway for the selective degradation of cytosolic proteins. CA77.1 (N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide) is a synthetically derived compound specifically engineered to enhance chaperone-mediated autophagy activity through multifaceted molecular interventions. Its chemical structure (C₁₆H₁₂ClN₃O; molecular weight 297.74 g/mol) enables targeted interactions with key regulatory nodes in the chaperone-mediated autophagy pathway [1] [4].
Lysosomal associated membrane protein 2A serves as the indispensable receptor for chaperone-mediated autophagy substrate translocation. CA77.1 exerts its primary effect by elevating lysosomal associated membrane protein 2A protein levels at the lysosomal membrane, which constitutes the rate-limiting step in chaperone-mediated autophagy function. Biochemical analyses reveal that CA77.1 treatment increases lysosomal associated membrane protein 2A abundance by 2.5- to 3-fold within 16 hours in cellular models, without altering the expression of other lysosomal associated membrane protein 2 isoforms (lysosomal associated membrane protein 2B, lysosomal associated membrane protein 2C) [1] [4].
Beyond quantitative increases, CA77.1 significantly modulates lysosomal associated membrane protein 2A conformational dynamics. Lysosomal associated membrane protein 2A undergoes cyclic monomer-to-multimer transitions to form substrate translocation complexes. CA77.1 stabilizes lysosomal associated membrane protein 2A trimers at the lysosomal membrane, extending their half-life and enhancing translocation efficiency. This stabilization occurs through prevention of lysosomal associated membrane protein 2A cleavage within lipid microdomains and modulation of regulatory proteins:
Table 1: Lysosomal Associated Membrane Protein 2A Dynamics Modulated by CA77.1
| Parameter | Effect of CA77.1 | Functional Consequence |
|---|---|---|
| Protein Abundance | 2.5-3 fold increase | Increased substrate docking capacity |
| Multimerization Status | Stabilized trimeric complexes | Enhanced translocation efficiency |
| Membrane Localization | Increased in non-lipid microdomains | Reduced degradation, prolonged activity |
| Regulatory Protein Binding | ↑ Glial fibrillary acidic protein; ↓ EF1α-GTP | Optimized complex assembly/disassembly cycling |
This dual action—increasing lysosomal associated membrane protein 2A abundance while optimizing its conformational dynamics—collectively elevates chaperone-mediated autophagy throughput by 40-50% in neuronal and fibroblast models [1] [7].
Retinoic acid receptor alpha functions as a transcriptional repressor of chaperone-mediated autophagy through direct suppression of lysosomal associated membrane protein 2A expression. CA77.1 binds the ligand-binding domain of retinoic acid receptor alpha (hydrophobic interactions with helices H3/H10 and hydrogen bonding with Thr233) to stabilize an "open" conformation. This conformational shift enhances retinoic acid receptor alpha’s affinity for nuclear receptor corepressor 1, forming a stable repressor complex that dampens retinoic acid receptor alpha-mediated transcriptional activity [7].
Transcriptomic profiling reveals that CA77.1 selectively modulates a discrete subset (8/17) of chaperone-mediated autophagy-related genes without affecting macroautophagy (CLEAR network) or broader lysosomal genes:
Table 2: Transcriptional Selectivity of CA77.1 via Retinoic Acid Receptor Alpha-Nuclear Receptor Corepressor 1 Stabilization
| Gene Category | Representative Genes | Regulation by CA77.1 |
|---|---|---|
| Chaperone-mediated autophagy effectors | LAMP2A, HSPA8, HSP90AA1 | Significant upregulation |
| Macroautophagy regulators | MAP1LC3B, SQSTM1, ULK1 | No significant change |
| Lysosomal biogenesis genes | TFEB, MITF, LAMP1 | Unaffected |
This selectivity stems from CA77.1’s unique binding mode, which differs from classical retinoic acid receptor alpha antagonists (e.g., BMS614). Whereas pan-retinoic acid receptor alpha antagonists broadly dysregulate autophagy, CA77.1’s stabilization of retinoic acid receptor alpha-nuclear receptor corepressor 1 complexes fine-tunes transcriptional output, exclusively enhancing the chaperone-mediated autophagy subsystem without disrupting other autophagic pathways [7].
The chaperone-mediated autophagy pathway selectively degrades proteins bearing a conserved pentapeptide motif biochemically resembling lysine-phenylalanine-glutamate-arginine-glutamine (30-40% of the mammalian proteome). CA77.1 enhances the efficiency of this recognition-degradation cascade without altering substrate specificity [3] [8].
The molecular recognition process involves:
CA77.1 accelerates the degradation of neurodegeneration-associated proteins that contain canonical lysine-phenylalanine-glutamate-arginine-glutamine motifs:
Table 3: Key Chaperone-Mediated Autophagy Substrates Affected by CA77.1
| Substrate | lysine-phenylalanine-glutamate-arginine-glutamine Motifs | Pathological Significance | Degradation Increase |
|---|---|---|---|
| Tau protein | 3 canonical motifs (₃₂QVEVK₃₇, ₂₄₇VQIVYK₂₅₃, etc.) | Alzheimer’s disease, tauopathies | 60% in PS19 hippocampus |
| Alpha-synuclein | ₉₅VKKDQ₁₀₀ | Parkinson’s disease aggregates | 45% in neuronal cultures |
| Myocyte enhancer factor 2D | ₂₆₀VDDIK₂₆₅ | Neuronal survival regulator | 50% in striatal models |
| Glyceraldehyde 3-phosphate dehydrogenase | ₂₄₈LLQKN₂₅₃ | Metabolic dysregulation in neurodegeneration | 35% in hepatocytes |
Pathologically misfolded proteins (e.g., hyperphosphorylated tau) retain chaperone-mediated autophagy targeting motifs but resist complete lysosomal translocation. CA77.1 counteracts this resistance by increasing available lysosomal associated membrane protein 2A translocation complexes, effectively overwhelming the inhibitory effect of pathogenic protein species. Quantitative proteomics in PS19 mice demonstrates CA77.1 reduces insoluble tau by 55-70% in hippocampus and amygdala, confirming enhanced substrate clearance [1] [2].
The compound’s specificity is evidenced by its lack of effect on lysine-phenylalanine-glutamate-arginine-glutamine-lacking proteins like superoxide dismutase 1. This selective substrate degradation underlies CA77.1’s efficacy in ameliorating proteotoxicity without disrupting global proteostasis [2].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: